molecular formula C16H22N2O3S2 B2392714 N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide CAS No. 2034400-63-8

N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide

Cat. No.: B2392714
CAS No.: 2034400-63-8
M. Wt: 354.48
InChI Key: SENGURSGXGXJLB-UHFFFAOYSA-N
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Description

N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is a complex organic compound that features a combination of methoxytetrahydrothiopyran and methylthiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves multiple steps:

    Formation of the Methoxytetrahydrothiopyran Intermediate: This step involves the reaction of tetrahydrothiopyran with methanol under acidic conditions to introduce the methoxy group.

    Synthesis of the Methylthiophenyl Intermediate: This involves the reaction of thiophenol with methyl iodide in the presence of a base to form the methylthio group.

    Coupling Reaction: The final step involves the coupling of the two intermediates with oxalyl chloride in the presence of a base to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiopyran and methylthio groups can be oxidized to sulfoxides or sulfones.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfur-containing compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The sulfur atoms in the thiopyran and methylthio groups can form strong interactions with metal ions or proteins, potentially inhibiting their function. The oxalamide linkage can also interact with enzymes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-(methylthio)phenyl)acetamide: Similar structure but with an acetamide linkage instead of oxalamide.

    N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-(methylthio)phenyl)urea: Similar structure but with a urea linkage instead of oxalamide.

Uniqueness

N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is unique due to its oxalamide linkage, which provides distinct chemical properties and reactivity compared to similar compounds with different linkages.

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-N'-(3-methylsulfanylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S2/c1-21-16(6-8-23-9-7-16)11-17-14(19)15(20)18-12-4-3-5-13(10-12)22-2/h3-5,10H,6-9,11H2,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENGURSGXGXJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C(=O)NC2=CC(=CC=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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